molecular formula C8H8BrClO B1337739 2-Bromo-4-(chloromethyl)-1-methoxybenzene CAS No. 701-94-0

2-Bromo-4-(chloromethyl)-1-methoxybenzene

Cat. No.: B1337739
CAS No.: 701-94-0
M. Wt: 235.5 g/mol
InChI Key: LGROUIFCRUBNIJ-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Intermediate

The primary significance of 2-Bromo-4-(chloromethyl)-1-methoxybenzene lies in its role as a versatile synthetic intermediate. Organic chemists utilize this compound as a starting material or a key building block in multi-step synthetic sequences to construct complex molecular architectures. The presence of three distinct reactive sites—the chloromethyl group, the bromo substituent, and the aromatic ring activated by the methoxy (B1213986) group—allows for sequential and selective chemical modifications.

This versatility is exemplified by its application in the synthesis of pharmaceutical agents. A notable example is its use as a precursor in the synthesis of Vilazodone, an antidepressant medication. nih.govnih.gov Furthermore, its utility extends to environmental and toxicological research, where it serves as a starting material for the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs), aiding in the study of their metabolic pathways and environmental fate. researchgate.net

Fundamental Structural Features and Reactivity Considerations

The chemical behavior of this compound is dictated by the interplay of its three key functional groups. The chloromethyl group (-CH2Cl) is a reactive benzylic halide, making the benzylic carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position.

The bromine atom attached to the aromatic ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. It can readily participate in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. mdpi.com This enables the elaboration of the aromatic core with different substituents.

The methoxy group (-OCH3) is an electron-donating group that activates the benzene (B151609) ring towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the ortho and para positions. This electronic influence can also modulate the reactivity of the other functional groups on the ring. The combination of these features allows for a high degree of control over synthetic transformations.

Broad Scope of Research Applications in Organic, Medicinal, and Materials Chemistry

The application of this compound spans several key areas of chemical research, underscoring its importance as a versatile chemical entity.

Organic Chemistry: In the realm of organic synthesis, this compound is a valuable tool for constructing complex organic molecules. libretexts.org Its ability to undergo a variety of transformations makes it a key intermediate in the synthesis of a diverse range of organic compounds. Beyond the synthesis of PCB metabolites, its reactivity profile allows for its incorporation into various synthetic strategies aimed at creating novel molecular frameworks. chemicalbook.comnih.gov

Medicinal Chemistry: The most prominent application in medicinal chemistry is its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). sumitomo-chem.co.jpillinois.edu As previously mentioned, its use in the synthesis of Vilazodone highlights its importance in drug discovery and development. nih.govnih.gov The structural motif present in this compound can be found in various biologically active molecules, making it a valuable building block for medicinal chemists.

Materials Chemistry: While less documented, the structural features of this compound suggest its potential utility in materials science. The presence of the aromatic ring and reactive functional groups could allow for its incorporation into polymers or functional materials. For instance, the bromo and chloromethyl groups could serve as points for polymerization or for grafting onto surfaces to modify their properties. Further research in this area could unveil novel applications in the development of advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(chloromethyl)-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGROUIFCRUBNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427863
Record name 2-bromo-4-(chloromethyl)-1-methoxybenzene
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URL https://comptox.epa.gov/dashboard/DTXSID90427863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-94-0
Record name 2-bromo-4-(chloromethyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 4 Chloromethyl 1 Methoxybenzene

Strategies for Aromatic Bromination and Halogenation

Regioselective Bromination of Methoxybenzene Derivatives

The methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This electronic influence is crucial in determining the position of the incoming bromine atom. When methoxybenzene derivatives are subjected to bromination, a mixture of ortho and para isomers is typically expected. However, achieving high regioselectivity for a specific isomer is a key challenge.

One approach to achieve regioselective bromination is through electrochemical methods. For instance, the electrochemical bromination of 4-methoxytoluene in a two-phase system (chloroform and aqueous sodium bromide) has been shown to initially yield 3-bromo-4-methoxytoluene, where bromination occurs at the position ortho to the methoxy group. ingentaconnect.com This selectivity is attributed to the controlled generation of the brominating species at the electrode surface.

Another common method for regioselective bromination is the use of N-bromosuccinimide (NBS). The choice of solvent plays a critical role in the outcome of the reaction. In non-polar solvents like carbon tetrachloride, NBS typically promotes free-radical bromination of the alkyl side chain. However, in more polar solvents like acetonitrile (B52724), NBS can act as a source of electrophilic bromine, leading to nuclear bromination. For methoxy-substituted benzenes, this method can offer high regioselectivity for the para-position. mdma.ch

Table 1: Regioselective Bromination of Methoxybenzene Derivatives

Starting MaterialBrominating AgentCatalyst/SolventMajor ProductReference
4-MethoxytolueneNaBr (electrochemical)Chloroform/Water3-Bromo-4-methoxytoluene ingentaconnect.com
Anisole (B1667542)NBSAcetonitrilep-Bromoanisole mdma.ch
2,3-DimethylanisoleNBSAcetonitrile4-Bromo-2,3-dimethylanisole mdma.ch

Chloromethylation of Aromatic Ring Systems

Chloromethylation is a chemical reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. The most common method for this transformation is the Blanc chloromethylation reaction. researchgate.net This reaction typically involves the treatment of the aromatic compound with formaldehyde (B43269) (or a precursor like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride. researchgate.netdur.ac.uk

The mechanism of the Blanc reaction involves the in-situ formation of a highly electrophilic species, likely a hydroxymethyl cation or a related complex, which then attacks the electron-rich aromatic ring. The resulting benzyl (B1604629) alcohol is subsequently converted to the corresponding benzyl chloride under the reaction conditions.

The efficiency and selectivity of chloromethylation can be influenced by several factors, including the nature of the aromatic substrate, the choice of catalyst, and the reaction conditions. For activated aromatic rings, such as those bearing a methoxy group, the reaction can proceed readily. However, there is a risk of side reactions, particularly the formation of diarylmethane byproducts, where the initially formed benzyl chloride reacts with another molecule of the starting material. google.com To mitigate this, reaction conditions such as temperature and reactant concentrations must be carefully controlled. dur.ac.uk Alternative catalytic systems, such as zinc iodide with dimethoxymethane (B151124) and chlorosulfonic acid, have also been developed to achieve efficient chloromethylation under milder conditions. researchgate.net

Multi-Step Synthesis from Accessible Precursors

The synthesis of 2-Bromo-4-(chloromethyl)-1-methoxybenzene is typically achieved through a multi-step pathway, starting from more readily available precursors. The order of the bromination and chloromethylation steps is critical to ensure the correct final substitution pattern.

Synthesis via Bromination of 2-Methoxytoluene utilizing Radical Initiators

One synthetic route commences with the regioselective bromination of the aromatic ring of a methoxytoluene derivative, followed by the halogenation of the methyl group. A plausible precursor is 4-methoxytoluene. An electrochemical method can be employed to first introduce a bromine atom at the 3-position (ortho to the methoxy group) to form 3-bromo-4-methoxytoluene. ingentaconnect.com

Subsequently, the methyl group of 3-bromo-4-methoxytoluene can be halogenated via a free-radical mechanism. This is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. koreascience.krmychemblog.com This reaction, known as the Wohl-Ziegler bromination, selectively brominates the benzylic position due to the stability of the resulting benzyl radical. orgoreview.comorganic-chemistry.org The electrochemical bromination of 4-methoxytoluene has been shown to proceed to the side-chain brominated product, 3-bromo-4-methoxybenzyl bromide, upon extended electrolysis. ingentaconnect.com

The resulting benzyl bromide can then potentially be converted to the desired benzyl chloride, although this is a less common transformation than the reverse.

Table 2: Benzylic Bromination of Substituted Toluenes

SubstrateBrominating AgentInitiatorSolventProductYieldReference
4-MethoxytolueneNaBr (electrochemical)-CHCl₃/H₂O3-Bromo-4-methoxybenzyl bromide86% ingentaconnect.com
Methoxyimino-o-tolyl-acetic acid methyl esterNBSAIBNo-Dichlorobenzene(2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester92% koreascience.kr
2-HepteneNBSBenzoyl peroxideCarbon tetrachloride4-Bromo-2-heptene- mychemblog.com

Chlorination of Benzyl Alcohol Intermediates using Thionyl Chloride

An alternative and often more direct synthetic strategy involves the preparation of a benzyl alcohol intermediate, which is then converted to the final chloromethyl compound. This pathway allows for the introduction of the bromine atom onto the aromatic ring first, followed by the functionalization of a different position to form the chloromethyl group.

A potential route would start with the synthesis of a suitably substituted benzyl alcohol, such as (2-bromo-4-methoxyphenyl)methanol. This intermediate can be prepared by the reduction of the corresponding aldehyde, 2-bromo-4-methoxybenzaldehyde. The reduction can be effectively carried out using reducing agents like sodium borohydride (B1222165) in a suitable solvent such as a mixture of tetrahydrofuran (B95107) and methanol. lookchem.com

The subsequent conversion of the benzyl alcohol to the desired benzyl chloride is a standard transformation in organic synthesis. A common and effective reagent for this chlorination is thionyl chloride (SOCl₂). researchgate.net The reaction typically proceeds readily, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, or sometimes without a solvent. The use of thionyl chloride offers a clean conversion with gaseous byproducts (SO₂ and HCl) that can be easily removed from the reaction mixture.

Table 3: Chlorination of Alcohols using Thionyl Chloride

AlcoholReagentConditionsProductReference
β-Amino alcoholsThionyl chlorideVaries1-Chloro-(2-alkylamino)ethanes researchgate.net
5-Bromo-2-chlorobenzoic acidThionyl chloride, DMF (cat.)Reflux5-Bromo-2-chlorobenzoyl chloride google.com
4-Hydroxy-2-quinolonesThionyl chlorideVaries3-Chloro-4-hydroxyquinolin-2-ones researchgate.net

Investigation of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions and the selection of an appropriate catalyst system are paramount for achieving high yields and purity of this compound.

For the regioselective bromination step, factors such as the choice of brominating agent (e.g., elemental bromine, NBS), the solvent, and the presence of a catalyst can significantly influence the outcome. As noted, NBS in acetonitrile favors nuclear bromination of methyl anisoles, whereas in carbon tetrachloride, benzylic bromination is predominant. mdma.ch This highlights the critical role of the solvent in directing the reaction pathway.

In chloromethylation reactions, the catalyst system is a key variable. While zinc chloride is a traditional and widely used catalyst, other Lewis acids such as aluminum chloride and tin(IV) chloride have also been employed. dur.ac.uk However, strong Lewis acids like aluminum chloride can promote the formation of diarylmethane byproducts. dur.ac.uk The concentration of the reagents and the reaction temperature are also crucial parameters to control to minimize side reactions. dur.ac.uk More recent developments include the use of zinc iodide as a catalyst, which can promote chloromethylation under milder conditions. researchgate.net Phase-transfer catalysis has also been explored to facilitate the chloromethylation of aromatic hydrocarbons in aqueous media, offering a potentially more environmentally friendly approach. researchgate.net

For the radical-initiated benzylic halogenation , the choice of initiator (AIBN or benzoyl peroxide) and its concentration can affect the reaction rate and efficiency. koreascience.kr The solvent is also a critical factor, with non-polar solvents like carbon tetrachloride or 1,2-dichlorobenzene (B45396) being commonly used to favor the radical pathway. koreascience.krorganic-chemistry.org

The chlorination of benzyl alcohols with thionyl chloride is generally a robust reaction, but the conditions can be optimized. The use of a base like pyridine can be beneficial in some cases, while in others, the reaction can be carried out neat. The reaction temperature is typically controlled to prevent unwanted side reactions.

Solvent Effects and Temperature Optimization in Halogenation Reactions

The efficiency and selectivity of the chloromethylation of 2-bromoanisole (B166433) are highly dependent on the reaction conditions, particularly the solvent and temperature. These two parameters are intricately linked and must be optimized to maximize the yield of the desired product while minimizing the formation of byproducts, most notably diarylalkanes.

Conversely, operating at lower temperatures (e.g., 0-10°C) significantly suppresses the formation of the diarylalkane byproduct, thereby increasing the selectivity for the desired monochloromethylated product. chemicalbook.com However, this comes at the cost of a slower reaction rate, requiring longer processing times. The optimal temperature is therefore a compromise, often maintained in a narrow range that provides an acceptable reaction rate without significant byproduct formation. For highly activated substrates like anisole derivatives, reactions are frequently conducted at temperatures between 0°C and ambient temperature. dur.ac.uk

Solvent Effects: The choice of solvent plays a multifaceted role in the reaction by influencing substrate solubility, moderating the reaction temperature, and affecting the activity of the catalytic species. Inert solvents are generally preferred to avoid participation in the reaction.

Chlorinated Solvents: Dichloromethane and 1,2-dichloroethane (B1671644) are common choices as they are good solvents for the aromatic substrate and are inert under the reaction conditions.

Aprotic Solvents: Carbon disulfide has historically been used in Friedel-Crafts type reactions, though its use is now limited due to toxicity and flammability.

Protic Solvents: Glacial acetic acid can be used as both a solvent and a co-catalyst, helping to increase the polarity of the medium and facilitate the reaction. sciencemadness.org

Solvent-Free Conditions: In some instances, the reaction can be run using an excess of the aromatic substrate as the solvent, which can be economically advantageous on an industrial scale.

The following interactive table summarizes the general effects of solvent and temperature on the chloromethylation of anisole derivatives.

Solvent SystemTemperature Range (°C)Effect on YieldEffect on SelectivityKey Considerations
Chlorinated Hydrocarbons (e.g., CH₂Cl₂)0 - 10Moderate (slower reaction rate)High (favors monochloromethylation)Minimizes diarylalkane formation. chemicalbook.com
Chlorinated Hydrocarbons (e.g., CH₂Cl₂)20 - 40Good (faster reaction rate)ModerateBalance between rate and selectivity; risk of increased byproduct.
Acetic Acid40 - 70VariableGoodActs as a co-catalyst; can improve reaction with less active substrates. sciencemadness.org
Excess Aromatic SubstrateVariableEconomicalConcentration dependentRequires efficient separation and recycling of the unreacted substrate.

Role of Pyridine and Other Additives in Chlorination Procedures

The Blanc chloromethylation is a classic acid-catalyzed electrophilic aromatic substitution. The mechanism involves the protonation of formaldehyde by a strong acid (HCl) and coordination with a Lewis acid (e.g., ZnCl₂) to form a highly reactive electrophile, likely a methoxymethyl cation or a related species, which then attacks the electron-rich aromatic ring. wikipedia.org

Role of Pyridine: Given the acidic nature of the reaction, the addition of a base such as pyridine would be counterproductive. Pyridine would readily react with and neutralize the essential acidic components (HCl and the Lewis acid catalyst), effectively quenching the reaction. Therefore, pyridine is not used as a beneficial additive in this procedure; its presence would inhibit the formation of the necessary electrophile and prevent the chloromethylation from occurring.

Role of Other Additives: While basic additives are avoided, other substances can be used to promote the reaction or improve its selectivity:

Protic Acids: Strong protic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are sometimes used as catalysts or co-catalysts, often in conjunction with HCl. thieme-connect.de They can increase the acidity of the medium, promoting the formation of the electrophile from formaldehyde.

Lewis Acids: Zinc chloride (ZnCl₂) is the most common catalyst, but other Lewis acids such as aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) can also be employed. thieme-connect.de The choice of Lewis acid can influence reactivity and the propensity for byproduct formation, with stronger Lewis acids like AlCl₃ sometimes promoting diarylalkane formation more aggressively. chemicalbook.com

Inorganic Salts: The addition of water-soluble chlorides, such as sodium chloride (NaCl), has been reported in some procedures. These salts may help to suppress side reactions by a common ion effect or by altering the activity of the catalyst system.

Industrial Synthesis Approaches and Scalability Considerations

Translating the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations related to safety, cost, efficiency, and environmental impact.

Reaction Engineering and Equipment: Industrial-scale chloromethylations are typically performed in large, jacketed batch reactors. Due to the highly corrosive nature of hydrogen chloride and Lewis acids, these reactors are commonly constructed from or lined with corrosion-resistant materials such as glass-lined steel. The reactor must be equipped with a robust agitation system to ensure proper mixing of the multiphasic reaction mixture and an efficient cooling system to manage the exothermic heat of reaction. Precise temperature control is paramount to prevent thermal runaways and minimize byproduct formation. chemicalbook.com

Safety and Environmental Concerns: A significant challenge in the industrial application of chloromethylation is the potential formation of the extremely carcinogenic byproduct, bis(chloromethyl) ether (BCME), from the self-condensation of formaldehyde in the presence of hydrogen chloride. libretexts.org Industrial processes must be designed and operated under strict controls to minimize the formation of BCME and prevent its release. This often involves careful control of reagent stoichiometry and temperature. Post-reaction work-up procedures must also include steps to safely handle and neutralize any potential acidic and hazardous waste streams.

High Conversion and Selectivity: Minimizing the formation of the diarylalkane byproduct is essential as it represents a loss of valuable starting material and product.

Purification: After the reaction is complete, the mixture is typically quenched with water to deactivate the catalyst. The organic layer is separated, washed (e.g., with a sodium bicarbonate solution to remove residual acid), and dried. The final product is then purified, commonly via vacuum distillation, to separate it from unreacted 2-bromoanisole and higher-boiling diarylalkane byproducts. If the product is a solid at room temperature, crystallization may be employed as a final purification step.

Modern industrial approaches may incorporate phase-transfer catalysts or ionic liquids to improve reaction efficiency and simplify catalyst recovery and recycling, thereby moving towards a more sustainable and environmentally friendly process. libretexts.org

Reactivity and Mechanistic Investigations of 2 Bromo 4 Chloromethyl 1 Methoxybenzene

Nucleophilic Substitution Reactions (SN1, SN2, SNAr)

The structure of 2-Bromo-4-(chloromethyl)-1-methoxybenzene presents two primary sites for nucleophilic attack: the benzylic carbon of the chloromethyl group and the aromatic carbon atoms, particularly the one bonded to the bromine atom. The reaction pathway followed is highly dependent on the nature of the nucleophile, the solvent, and the electronic effects exerted by the substituents on the benzene (B151609) ring.

The chloromethyl group (-CH2Cl) attached to the benzene ring is a benzylic halide. This structural feature makes it significantly more reactive towards nucleophilic substitution than a typical primary alkyl halide. The reactivity is enhanced due to the ability of the adjacent benzene ring to stabilize the transition states of both SN1 and SN2 reactions.

SN1 Pathway: The SN1 mechanism proceeds through a carbocation intermediate. The benzylic carbocation formed upon the departure of the chloride ion is stabilized by resonance, with the positive charge delocalized over the aromatic ring. The presence of the electron-donating methoxy (B1213986) group (-OCH3) at the para position (relative to the forming carbocation) further stabilizes this intermediate through its +M (mesomeric) effect, making the SN1 pathway particularly favorable, especially with weak nucleophiles in polar protic solvents.

SN2 Pathway: The SN2 mechanism involves a backside attack by the nucleophile on the benzylic carbon. While benzylic systems are generally reactive in SN2 reactions, steric hindrance from the ortho-bromo substituent could potentially slow the reaction rate compared to an unsubstituted benzyl (B1604629) chloride. Nonetheless, with strong nucleophiles in polar aprotic solvents, the SN2 mechanism remains a viable and often competitive pathway. The inductive electron-withdrawing effect of the bromine and chlorine atoms increases the electrophilicity of the benzylic carbon, favoring attack by a nucleophile.

The choice between SN1 and SN2 at the chloromethyl group is thus a delicate balance of factors, including the strength of the nucleophile and the polarity of the solvent.

Reaction TypeFavored ByRole of Substituents
SN1 Weak nucleophiles, Polar protic solventsThe methoxy group strongly stabilizes the benzylic carbocation intermediate through resonance.
SN2 Strong nucleophiles, Polar aprotic solventsThe inductive effects of the halogen substituents increase the electrophilicity of the target carbon. Steric hindrance from the ortho-bromo group may play a minor role.

Aromatic Nucleophilic Substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring. This mechanism typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction.

In the case of this compound, the substituents present on the ring are not conducive to a standard SNAr reaction.

The methoxy group is a strong electron-donating group (EDG), which deactivates the ring towards nucleophilic attack by increasing electron density.

The chloromethyl group is only weakly electron-withdrawing.

Due to the absence of strong activating groups (EWGs) for SNAr, replacing the bromine atom via this mechanism is extremely difficult under typical nucleophilic substitution conditions. Reactions would require exceptionally harsh conditions, such as very high temperatures and pressures, or the use of very strong bases which might proceed through an alternative elimination-addition (benzyne) mechanism. However, the benzyne mechanism can lead to a mixture of products.

The substituents on the benzene ring exert a profound and often competing influence on the molecule's reactivity.

Methoxy Group (-OCH3): As a powerful electron-donating group through resonance (+M effect), it significantly increases the electron density of the aromatic ring.

Effect on Chloromethyl Reactivity: It strongly promotes the SN1 pathway by stabilizing the intermediate benzylic carbocation.

Effect on Ring Reactivity: It deactivates the ring for SNAr reactions by increasing electron density, making it less attractive to incoming nucleophiles.

Bromo Substituent (-Br): Halogens exhibit a dual electronic effect.

Inductive Effect (-I): Being electronegative, bromine withdraws electron density from the ring and the chloromethyl group through the sigma bond network. This effect slightly enhances the electrophilicity of the benzylic carbon, favoring SN2 reactions, while deactivating the ring for electrophilic substitution.

Resonance Effect (+M): Through its lone pairs, bromine can donate electron density to the ring. This effect is weaker than its inductive effect.

Radical Reactions and Electron-Transfer Mechanisms

Radical reactions and single-electron transfer (SET) mechanisms are pivotal in understanding the transformation of halogenated organic compounds. In the case of this compound, these pathways are particularly relevant for the formation of organometallic intermediates and for dehalogenation and derivatization reactions.

The formation of organozinc reagents from alkyl halides is a well-established process that is understood to proceed through a radical mechanism involving single-electron transfer from the zinc metal surface to the alkyl halide. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous benzyl halides. The reaction is initiated by the transfer of an electron from zinc to the weakest carbon-halogen bond, leading to the formation of a radical anion which then fragments to a carbon-centered radical and a halide anion.

The benzylic C-Cl bond is weaker and more susceptible to cleavage than the aromatic C-Br bond under these conditions. Consequently, the selective formation of a benzylzinc intermediate is expected. The general mechanism can be outlined as follows:

Single-Electron Transfer (SET): The zinc metal donates an electron to the benzylic chloride, forming a radical anion. Ar(Br)CH₂Cl + Zn → [Ar(Br)CH₂Cl]•⁻ + Zn•⁺

Fragmentation: The radical anion rapidly dissociates to form a benzyl radical and a chloride ion. [Ar(Br)CH₂Cl]•⁻ → Ar(Br)CH₂• + Cl⁻

Radical Recombination: The benzyl radical then reacts with the zinc radical cation on the metal surface to form the organozinc reagent. Ar(Br)CH₂• + Zn•⁺ → Ar(Br)CH₂ZnCl

The presence of lithium chloride (LiCl) has been shown to significantly accelerate the rate of zinc insertion into organic halides by facilitating the solubilization of the organozinc species from the metal surface. This allows for the preparation of functionalized benzylic zinc reagents under milder conditions.

EntrySubstrateReagentConditionsProductYield (%)
14-Methoxybenzyl chlorideZn, LiClTHF, 25°C, 2h4-Methoxybenzylzinc chloride>95
22-Bromobenzyl chlorideZn, LiClTHF, 25°C, 3h2-Bromobenzylzinc chloride~90
34-(Chloromethyl)benzonitrileZn, LiClTHF, 25°C, 1.5h4-(Cyanobenzyl)zinc chloride>95

This is an interactive data table based on analogous reactions of substituted benzyl chlorides.

Radical processes are also central to the dehalogenation and further derivatization of this compound. The selective removal of one or both halogen atoms can be achieved under radical conditions, often initiated by radical initiators or photochemical methods.

Dehalogenation: The selective removal of the benzylic chlorine can be accomplished using radical-based reducing agents, such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN). The mechanism involves the abstraction of the chlorine atom by the tributyltin radical to form a benzyl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride. The aromatic bromine remains intact under these conditions due to the stronger C-Br bond.

Derivatization: The benzyl radical intermediate generated through SET from zinc or other reducing agents can participate in various derivatization reactions. For instance, in the presence of suitable coupling partners, C-C bond formation can occur. Cobalt-catalyzed cross-coupling reactions of in situ generated benzylic zinc reagents with aryl halides provide an efficient route to diarylmethanes.

ReactionReagentsKey IntermediateProduct Type
DechlorinationBu₃SnH, AIBNBenzylic radicalDehalogenated arene
DimerizationZnBenzylic radical1,2-Diarylethane
Cross-couplingZn, CoCl₂, Aryl-BrBenzylzinc reagentDiaryl-methane

This is an interactive data table summarizing potential radical-based transformations.

Comparative Reactivity Studies with Related Halogenated Anisoles

The reactivity of this compound can be contextualized by comparing it with other halogenated anisoles. The key factors influencing reactivity are the nature of the halogen, its position on the aromatic ring, and the presence of other functional groups.

In metal-mediated reactions, such as the formation of organometallic reagents, the reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl. For this compound, the benzylic C-Cl bond is significantly more reactive than the aromatic C-Br bond towards zinc insertion. This is due to the lower bond dissociation energy of the benzylic C-Cl bond and the greater stability of the resulting benzyl radical intermediate.

In contrast, for reactions involving nucleophilic aromatic substitution, the reactivity of the aryl halide is influenced by the electron-withdrawing or -donating nature of the substituents. The methoxy group is an activating group, while the halogens are deactivating.

The following table provides a qualitative comparison of the reactivity of different halogenated anisoles in the context of organozinc formation.

CompoundRelative Rate of Organozinc Formation (Aryl Halide)Relative Rate of Organozinc Formation (Benzyl Halide)
4-Bromoanisole1N/A
4-Chloroanisole< 0.01N/A
4-Iodoanisole> 10N/A
This compound Very low (aryl bromide)High (benzyl chloride)
2-Bromo-4-(bromomethyl)-1-methoxybenzeneVery low (aryl bromide)Very high (benzyl bromide)

This is an interactive data table providing a comparative overview of reactivity based on established principles of organic chemistry.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Coupling Partner

The presence of an aryl bromide group makes 2-Bromo-4-(chloromethyl)-1-methoxybenzene an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing complex molecular architectures from simpler precursors.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.orglibretexts.org The aryl bromide moiety of this compound is well-suited for this transformation, allowing for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the C-2 position.

The general reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The reactivity of the C-Br bond can be selectively targeted while leaving the chloromethyl group intact for subsequent functionalization, a key advantage in multi-step synthesis. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific coupling partners. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
ParameterTypical Reagents/ConditionsRole in Reaction
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyzes the C-C bond formation.
LigandPPh₃, XPhos, SPhosStabilizes the palladium catalyst and facilitates the catalytic cycle.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species for transmetalation.
SolventToluene, Dioxane, THF, DMF (often with water)Solubilizes reactants and facilitates the reaction.
Boron SpeciesArylboronic acids, Alkenylboronic estersSource of the new carbon fragment.

Beyond C-C bonds, this compound is also a key substrate for forming carbon-heteroatom bonds, most notably through the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples aryl halides with primary or secondary amines to form aryl amines, a common motif in pharmaceuticals and functional materials. wikipedia.orglibretexts.org The development of this reaction provided a powerful alternative to traditional methods, which often suffered from limited scope and harsh conditions. wikipedia.org

In this context, the C-Br bond of the title compound can react with a wide array of nitrogen-based nucleophiles. The reaction typically employs a palladium catalyst, a sterically hindered phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a base to facilitate the coupling. beilstein-journals.orgacsgcipr.org This allows for the precise installation of an amino group, which can be a precursor to more complex nitrogen-containing heterocyclic structures.

Table 2: Representative Conditions for Buchwald-Hartwig Amination
ParameterTypical Reagents/ConditionsRole in Reaction
Palladium SourcePd(OAc)₂, Pd₂(dba)₃Catalyst precursor for the C-N bond formation.
LigandXPhos, BINAP, DPPFFacilitates oxidative addition and reductive elimination steps. wikipedia.org
BaseNaOt-Bu, KOt-Bu, Cs₂CO₃Deprotonates the amine, enabling it to bind to the palladium center. beilstein-journals.org
SolventToluene, Dioxane, THFProvides an inert medium for the reaction.
Amine PartnerPrimary amines, Secondary amines, AnilinesThe nitrogen nucleophile.

Introduction of Specific Functional Groups into Complex Molecules

As a bifunctional "building block," this compound provides a pre-packaged arrangement of functional groups that can be incorporated into larger, more complex molecules. Synthetic chemists can utilize this compound to introduce the methoxy- and bromo-substituted benzyl (B1604629) moiety in a single step via the reactive chloromethyl group, or use both reactive sites in a stepwise fashion to build intricate molecular architectures. libretexts.org

For example, it can serve as a starting material for the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs), which are important for toxicological studies. researchgate.net In such a synthesis, the compound's framework is elaborated through sequential reactions, demonstrating its utility in constructing complex and targeted molecular systems. semanticscholar.org

Role in the Synthesis of Chloroacetamide and Alkylation Processes

The chemical reactivity of the chloromethyl group is a key feature of this compound. This benzylic chloride is susceptible to nucleophilic substitution, making the compound an effective alkylating agent.

One noted application is its use as an intermediate in the production of chloroacetamide derivatives. biosynth.com Chloroacetamides are an important class of compounds with various industrial and biological applications. The synthesis can involve the reaction of the chloromethyl group with a nitrogen nucleophile, followed by subsequent chemical modifications. Furthermore, its role in "chloride alkylation" highlights its utility in attaching the 2-bromo-4-methoxybenzyl group to various substrates through nucleophilic substitution reactions (S_N2). biosynth.com Nucleophiles based on oxygen, sulfur, or carbon can readily displace the chloride, forming ethers, thioethers, or new carbon-carbon bonds, respectively.

Precursor for Advanced Aromatic and Heterocyclic Scaffolds

The dual reactivity of this compound makes it an ideal precursor for synthesizing more complex aromatic and heterocyclic scaffolds. The two distinct electrophilic sites can be addressed in a controlled, stepwise manner to build fused or polycyclic systems.

A common synthetic strategy involves an initial cross-coupling reaction at the aryl bromide position (e.g., Suzuki or Buchwald-Hartwig), followed by a second reaction involving the chloromethyl group. For instance, after an initial C-C or C-N bond formation, the chloromethyl group can be used in an intramolecular cyclization reaction. This could involve converting the chloromethyl group into a nucleophilic species or reacting it with a nucleophile introduced during the first step, leading to the formation of new ring systems. This stepwise functionalization provides a powerful pathway to novel heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.

Role in Pharmaceutical and Agrochemical Intermediate Synthesis

Precursor in Medicinal Chemistry for Active Pharmaceutical Ingredients (APIs)

The structure of 2-Bromo-4-(chloromethyl)-1-methoxybenzene makes it a valuable starting material in medicinal chemistry for the synthesis of potential therapeutic agents. The presence of halogen atoms and activated side chains allows for its incorporation into diverse molecular scaffolds.

Synthesis of Anti-inflammatory and Anticancer Agents

While the direct synthesis of specific anti-inflammatory or anticancer drugs starting from this compound is not extensively detailed in publicly available research, the structural motifs it contains are common in medicinally active compounds. For instance, brominated and chlorinated aromatic compounds are integral to many synthetic pathways for potential therapeutics. The development of novel thiazol-2-ylhydrazones with anticancer properties, for example, often involves reactions with brominated precursors to form the core heterocyclic structure. rsc.org Similarly, the synthesis of anti-inflammatory agents like benzophenone (B1666685) analogues involves multi-step processes where halogenated benzene (B151609) derivatives are key intermediates. researchgate.net

Intermediates for Muscarinic Receptor Allosteric Modulators

Targeting allosteric sites on M1 muscarinic acetylcholine (B1216132) receptors is a promising strategy for treating cognitive disorders like Alzheimer's disease. nih.gov Positive allosteric modulators (PAMs) enhance the effect of the natural ligand, acetylcholine. The synthesis of these complex modulators often involves building blocks that can introduce specific structural features necessary for binding to the allosteric site. While direct synthetic routes using this compound are not explicitly detailed, related structures are employed in creating libraries of potential PAMs for pharmacological evaluation. nih.gov

Construction of Complex Drug Molecular Structures

The term "building block" aptly describes the role of compounds like this compound in constructing complex APIs. fluorochem.co.uknbinno.com The chloromethyl group (-CH2Cl) is a classic electrophilic site, readily undergoing nucleophilic substitution reactions to attach the benzene ring to other parts of a target molecule. Simultaneously, the bromine atom can be used in a variety of carbon-carbon bond-forming reactions, such as Suzuki or Stille couplings, to build more complex aromatic systems. This dual reactivity allows chemists to strategically assemble elaborate molecular frameworks piece by piece.

Strategies for Modifying Drug Molecules for Optimized Properties

The introduction of halogen atoms like bromine and chlorine is a well-established strategy in medicinal chemistry to fine-tune the properties of a drug molecule. The bromine atom in this compound can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. It can also influence the metabolic stability of the compound by blocking sites susceptible to enzymatic degradation. The methoxy (B1213986) group can also affect the electronic properties and solubility of the final molecule. These features make the compound a useful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of new drug candidates.

Development of Agrochemical Derivatives

The search for new and effective agrochemicals, such as fungicides and bactericides, often involves the synthesis of novel heterocyclic compounds. Coumarin (B35378) (2H-1-benzopyran-2-one) derivatives, for example, are a class of natural compounds known for their diverse biological activities. orientjchem.org Research into new agrochemicals has involved the synthesis of coumarin derivatives bearing various halogenated phenyl rings. Studies have shown that the presence of chloro and bromo substituents on these appended rings can lead to good antibacterial activity against plant pathogens. orientjchem.org For instance, compounds with a bromo group at the 2-position of the phenyl ring have demonstrated notable antibacterial effects, highlighting the potential utility of bromo-substituted building blocks in developing new crop protection agents. orientjchem.org

Interactive Data Table: Compound Properties

PropertyValue
CAS Number 701-94-0
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol
IUPAC Name This compound
Appearance Powder

Contributions to Materials Science and Polymer Chemistry

Monomer for Polymer Synthesis

As a monomer, 2-Bromo-4-(chloromethyl)-1-methoxybenzene can be incorporated into polymer chains through various polymerization techniques. The differential reactivity of the bromo and chloromethyl groups allows for selective and sequential reactions, enabling the synthesis of complex and well-defined polymer architectures.

The reactive chloromethyl and bromo groups on the benzene (B151609) ring of this compound serve as anchor points for the introduction of a wide array of functional moieties. This functionalization can be performed either before or after polymerization, leading to the creation of polymers with specific chemical, physical, or biological properties. For instance, these reactive sites can be used to attach chromophores, mesogens for liquid crystalline polymers, or biocompatible groups for biomedical applications.

Functional Group Potential Polymerization/Functionalization Reaction Resulting Polymer Functionality
ChloromethylNucleophilic substitution, Friedel-Crafts alkylation, Williamson ether synthesisGrafting of side chains, introduction of photoactive groups
BromoSuzuki coupling, Stille coupling, Heck coupling, Grignard reactionFormation of conjugated polymer backbones, metal-catalyzed cross-couplings
Methoxy (B1213986)Influences electronic properties of the aromatic ringTuning of optical and electrical properties

This table illustrates the potential reaction pathways for the functional groups of this compound in the synthesis of functional polymers.

The incorporation of this compound into conjugated polymer backbones is a promising strategy for developing materials with specific optical and electrical characteristics. The bromo group is particularly suitable for cross-coupling reactions like Suzuki or Stille coupling, which are instrumental in forming the main chain of conjugated polymers such as poly(p-phenylene vinylene) (PPV) and polyfluorene derivatives. wikipedia.org The methoxy group, being electron-donating, can increase the electron density of the polymer backbone, which in turn can lower the bandgap and red-shift the absorption and emission spectra of the material. nih.gov This tunability is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. nih.gov

Property Influence of this compound Potential Application
Optical Properties Methoxy group can tune the absorption and emission wavelengths.Organic Light-Emitting Diodes (OLEDs), Polymer Solar Cells. wikipedia.org
Electrical Properties Incorporation into conjugated systems can influence conductivity.Organic Field-Effect Transistors (OFETs), Sensors.

This interactive data table outlines how the structural features of this compound can be leveraged to tailor the optoelectronic properties of polymers.

Crosslinking Agent in Polymeric Systems

The bifunctional nature of this compound, with its two reactive halide groups, makes it a potential candidate for use as a crosslinking agent. Crosslinking is a critical process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers. The chloromethyl and bromo groups can react with suitable functional groups on polymer chains, such as hydroxyl, amino, or carboxylic acid groups, to form a three-dimensional network structure. This process can transform thermoplastic polymers into thermosets with improved performance characteristics.

Applications in Optoelectronic Devices and Sensors

Polymers derived from this compound are expected to find applications in the fabrication of optoelectronic devices and chemical sensors. The ability to fine-tune the electronic properties of these polymers by modifying their chemical structure allows for the development of materials with optimized charge transport and light-emitting or absorbing properties. For instance, polymers with tailored bandgaps and high charge carrier mobilities are essential for efficient solar cells and transistors. Furthermore, the functionalizable nature of these polymers can be exploited to create sensors that exhibit a detectable response, such as a change in fluorescence or conductivity, upon interaction with specific analytes.

Design and Preparation of Photosensitive Polymeric Materials

The chloromethyl group in this compound can be utilized in the synthesis of photosensitive polymers. This functional group can be converted into other photoactive moieties or can itself participate in photochemical reactions. For example, it can be used to introduce cinnamoyl groups, which are known to undergo photodimerization upon exposure to UV light, leading to the crosslinking of the polymer. researchgate.net This property is the basis for the formulation of photoresists used in microlithography for the fabrication of integrated circuits and other microdevices.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "2-Bromo-4-(chloromethyl)-1-methoxybenzene." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's connectivity and substitution pattern on the benzene (B151609) ring.

The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) would give rise to a characteristic singlet, typically in the range of 4.5-4.7 ppm. The methoxy (B1213986) group (-OCH₃) protons would also appear as a sharp singlet, usually further upfield around 3.8-4.0 ppm.

In the ¹³C NMR spectrum, eight distinct signals would be anticipated, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the methoxy group would be significantly shielded, while the carbon attached to the bromine atom would be deshielded. The chloromethyl and methoxy carbons would have characteristic shifts in the aliphatic region of the spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-OCH₃~3.9~56
-CH₂Cl~4.6~45
C1-~155
C2-~112
C3~7.5~133
C4-~130
C5~7.2~128
C6~6.9~112

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For "this compound," high-resolution mass spectrometry (HRMS) would be employed to confirm its exact mass, which is calculated to be 233.9520 g/mol for the most abundant isotopes (¹²C₈H₈⁷⁹Br³⁵Cl¹⁶O).

The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), would result in a distinctive isotopic cluster for the molecular ion peak in the mass spectrum, providing strong evidence for the presence of these halogens.

While detailed experimental fragmentation data for this specific compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of similar aromatic halides and ethers. Common fragmentation pathways would likely involve the loss of the chloromethyl radical (•CH₂Cl), the chlorine radical (•Cl), or the bromine radical (•Br). Another probable fragmentation is the cleavage of the methyl group from the methoxy moiety, leading to a [M-15]⁺ peak.

Interactive Table: Predicted m/z Values for Key Adducts and Fragments of this compound
Ion/FragmentPredicted m/z
[M+H]⁺234.9520
[M+Na]⁺256.9339
[M-H]⁻232.9374
[M-CH₂Cl]⁺185.9680
[M-Br]⁺155.0213
[M-Cl]⁺199.9837
[M-OCH₃]⁺203.9419

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of the synthesis of "this compound" and for assessing the purity of the final product. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be effectively utilized.

GC, often coupled with a mass spectrometer (GC-MS), is well-suited for analyzing volatile and thermally stable compounds like "this compound." A typical GC method would involve using a non-polar or medium-polarity capillary column and a temperature gradient to separate the target compound from starting materials, by-products, and residual solvents. The retention time of the compound would be a key identifier, while the integration of the peak area would allow for quantitative assessment of its purity.

HPLC is another valuable tool, particularly for less volatile compounds or for reactions carried out in solution. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common approach. The elution of the compound would be monitored using a UV detector, typically at a wavelength where the aromatic ring exhibits strong absorbance. By periodically analyzing samples from the reaction mixture, the consumption of reactants and the formation of the product can be tracked over time.

Spectroscopic Analysis of Derived Compounds and Reaction Intermediates

The spectroscopic analysis of reaction intermediates and derived compounds is crucial for understanding the reaction mechanisms involving "this compound" and for confirming the structures of new molecules synthesized from it. For instance, if the chloromethyl group is subjected to nucleophilic substitution, the resulting product would exhibit characteristic changes in its NMR and mass spectra.

For example, conversion of the chloromethyl group to a hydroxymethyl group would result in the disappearance of the -CH₂Cl signal in the ¹H NMR spectrum and the appearance of a new signal for the -CH₂OH protons, as well as a broad singlet for the hydroxyl proton. In the ¹³C NMR spectrum, the chemical shift of the benzylic carbon would also shift accordingly.

Similarly, if the bromine atom on the aromatic ring is replaced, for instance, through a Suzuki or Heck coupling reaction, the NMR spectra of the product would reflect the new substitution pattern. Mass spectrometry would also be instrumental in confirming the incorporation of the new substituent by showing the expected change in the molecular weight of the derived compound. The analysis of such derivatives and intermediates provides a comprehensive picture of the reactivity of "this compound."

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The functionalization of halogenated aromatic compounds like 2-Bromo-4-(chloromethyl)-1-methoxybenzene is a cornerstone of modern organic synthesis. Future research is directed towards the development of sophisticated catalytic systems that can offer superior control over reaction outcomes. The presence of both a bromo and a chloromethyl group offers multiple sites for chemical modification, making chemoselectivity a key challenge.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are standard methods for forming carbon-carbon bonds at the aryl-bromide site. mdpi.com Future research will likely focus on developing next-generation palladium catalysts with tailored ligands that can operate at lower catalyst loadings, milder reaction conditions, and with a broader substrate scope. Furthermore, there is a growing interest in replacing palladium with more earth-abundant and less expensive metals like copper or nickel. Dual-catalytic systems, which can activate different parts of a molecule simultaneously or sequentially, are also an emerging area. For instance, a dual-catalytic approach could potentially enable the selective functionalization of either the aryl-bromide bond or the benzylic chloride in the presence of each other, opening up new synthetic pathways.

Below is a table summarizing potential catalytic systems for the functionalization of this compound.

Catalytic SystemTarget TransformationPotential Advantages
Next-Generation Palladium CatalystsSuzuki-Miyaura, Buchwald-Hartwig, etc.Lower catalyst loading, milder conditions, broader substrate scope
Earth-Abundant Metal Catalysts (e.g., Cu, Ni)Cross-coupling reactionsReduced cost, increased sustainability
Dual-Catalytic SystemsSelective functionalization of C-Br vs. C-ClEnhanced chemoselectivity, novel synthetic routes

Implementation of Green Chemistry Principles in Synthesis and Derivatization

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. sphinxsai.comprimescholars.com For a compound like this compound, this translates to innovations in both its synthesis and subsequent transformations.

A key area of focus is the replacement of conventional volatile organic solvents with greener alternatives. Anisole (B1667542), a structurally related compound, has been identified as a more sustainable solvent for various chemical reactions, including hydroformylation. rsc.org Research into the use of anisole or other bio-based solvents in the synthesis and reactions of this compound could significantly improve the environmental profile of these processes.

Furthermore, the development of catalytic processes, as mentioned in the previous section, is inherently a green chemistry principle, as it reduces the need for stoichiometric reagents and often leads to less waste. Future research may also explore the use of biocatalysis, employing enzymes to perform specific transformations on the molecule with high selectivity and under mild, aqueous conditions. The twelve principles of green chemistry provide a framework for these future developments. mdpi.com

The table below outlines the application of green chemistry principles to the lifecycle of this compound.

Green Chemistry PrincipleApplication to this compound
PreventionDesigning synthetic routes with fewer steps and higher yields.
Atom EconomyUtilizing catalytic reactions that maximize the incorporation of starting materials into the final product.
Less Hazardous Chemical SynthesesDeveloping synthetic methods that avoid the use of toxic reagents and solvents.
Designing Safer ChemicalsModifying derivatives to reduce toxicity while maintaining functionality.
Safer Solvents and AuxiliariesReplacing traditional volatile organic compounds with greener alternatives like anisole or water. rsc.org
Design for Energy EfficiencyDeveloping reactions that can be conducted at ambient temperature and pressure.
Use of Renewable FeedstocksExploring bio-based starting materials for the synthesis of the anisole core.
Reduce DerivativesAvoiding unnecessary protection and deprotection steps through the use of highly selective catalysts.
CatalysisEmploying catalytic reagents over stoichiometric ones to reduce waste.
Design for DegradationDesigning end-products that can safely degrade in the environment.
Real-time analysis for Pollution PreventionImplementing in-line process analytical technology to monitor and control reactions.
Inherently Safer Chemistry for Accident PreventionChoosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases.

Exploration of Continuous Flow Methodologies for Production and Reaction Optimization

Continuous flow chemistry is emerging as a powerful technology in the chemical and pharmaceutical industries, offering advantages in terms of safety, efficiency, and scalability over traditional batch processing. nih.gov The synthesis and functionalization of intermediates like this compound are well-suited for this technology.

Flow reactors provide superior heat and mass transfer, allowing for reactions to be conducted at higher temperatures and pressures safely. This can lead to significantly reduced reaction times and improved yields. For instance, hazardous reactions, such as those involving reactive intermediates or exothermic processes, can be managed more effectively in the small, controlled environment of a flow reactor. The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a key area where flow chemistry is being implemented. thieme-connect.descispace.comnih.gov

The potential benefits of continuous flow processing for this compound are summarized in the table below.

Feature of Continuous FlowAdvantage for this compound
Enhanced Heat and Mass TransferFaster reaction rates, improved yields, and better selectivity.
Improved SafetySafe handling of hazardous reagents and exothermic reactions.
ScalabilitySeamless transition from laboratory-scale synthesis to industrial production.
Automation and ControlPrecise control over reaction parameters leading to consistent product quality.
Integration of Multiple Steps"Telescoped" syntheses for increased efficiency and reduced waste.

Discovery of New Applications in Specialized Chemical Fields

While this compound is primarily utilized as a building block in organic synthesis, ongoing research into the biological activities and material properties of its derivatives is expected to unveil new applications in specialized fields.

In medicinal chemistry, the bromo-methoxy-substituted phenyl motif is found in a variety of biologically active molecules. The ability to further functionalize this core structure via the chloromethyl and bromo groups makes it an attractive scaffold for the synthesis of new drug candidates. The development of novel therapeutics is a constantly evolving field, with a continuous search for new molecular entities that can address unmet medical needs.

In the field of materials science, the incorporation of halogenated aromatic compounds into polymers or other materials can impart specific properties, such as flame retardancy or altered electronic characteristics. The bifunctional nature of this compound allows for its integration into polymeric chains or for the modification of surfaces. As the demand for advanced materials with tailored properties grows, so too will the exploration of novel building blocks like this one.

The following table highlights potential future applications for derivatives of this compound.

FieldPotential ApplicationRationale
Medicinal ChemistrySynthesis of novel drug candidatesThe bromo-methoxy-phenyl scaffold is present in bioactive compounds.
Materials ScienceDevelopment of functional polymers and materialsThe bifunctional nature allows for incorporation into larger structures to impart specific properties.
AgrochemicalsSynthesis of new pesticides and herbicidesHalogenated aromatic compounds are common in agrochemical active ingredients.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-4-(chloromethyl)-1-methoxybenzene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or halogenation of a pre-functionalized benzene derivative. For example, bromination of 4-(chloromethyl)-1-methoxybenzene using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) may yield the target compound. Optimization involves controlling temperature (0–25°C) and stoichiometry to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural ambiguities?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm), chloromethyl (δ ~4.5 ppm), and aromatic protons (δ 6.5–7.5 ppm).
  • IR : Confirm C-Br (~500–600 cm⁻¹) and C-Cl (~550–750 cm⁻¹) stretches.
  • Mass Spectrometry : Molecular ion peaks at m/z 235 (M⁺) and isotopic patterns for Br/Cl.
  • X-ray Crystallography : Resolves ambiguities in substituent positioning; SHELX software is recommended for refinement .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Use gradient column chromatography (silica gel, hexane:ethyl acetate 9:1 to 7:3) to separate the product from unreacted starting materials. Recrystallization in ethanol/water mixtures improves purity (>95%). Monitor purity via TLC and HPLC .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : The compound is sensitive to moisture and light. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Degradation products (e.g., hydrolysis to 4-(hydroxymethyl) derivatives) can be monitored via periodic NMR analysis .

Q. What are the typical intermediates derived from this compound in organic synthesis?

  • Methodological Answer : The chloromethyl group enables nucleophilic substitution (e.g., with amines to form benzylamines) or cross-coupling reactions (Suzuki-Miyaura with boronic acids). The bromo substituent facilitates further functionalization via Ullmann or Buchwald-Hartwig reactions .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental data to elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates in cross-coupling reactions. Compare computed NMR chemical shifts with experimental data to validate mechanistic pathways. Software like Gaussian or ORCA is recommended .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer : For ambiguous electron density maps, use twin refinement in SHELXL or employ high-resolution synchrotron data. Validate hydrogen bonding and van der Waals interactions using Mercury software. Cross-check with spectroscopic data to confirm substituent positions .

Q. What are the critical safety considerations when handling this compound in large-scale synthesis?

  • Methodological Answer : Use explosion-proof equipment, fume hoods, and PPE (nitrile gloves, goggles). Neutralize waste with 10% sodium bicarbonate before disposal. Monitor airborne exposure via OSHA-compliant sensors. Emergency protocols for skin/eye contact include immediate flushing with water and medical consultation .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?

  • Methodological Answer : Modify substituents systematically:

  • Replace Cl with -OH/-NH₂ for polarity studies.
  • Introduce electron-withdrawing groups (e.g., -CF₃) to assess electronic effects.
  • Use Suzuki couplings to attach bioactive moieties (e.g., heterocycles). Evaluate bioactivity via enzyme inhibition assays (e.g., kinase profiling) .

Q. How does regioselectivity in electrophilic substitution reactions of this compound depend on directing groups?

  • Methodological Answer : The methoxy group (-OCH₃) directs electrophiles to the para position (C-1), while the bromine at C-2 deactivates the ring. Chloromethyl at C-4 exerts a weak ortho/para-directing effect. Competitive experiments with nitration or sulfonation reveal dominant methoxy-directed selectivity .

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2-Bromo-4-(chloromethyl)-1-methoxybenzene
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2-Bromo-4-(chloromethyl)-1-methoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.